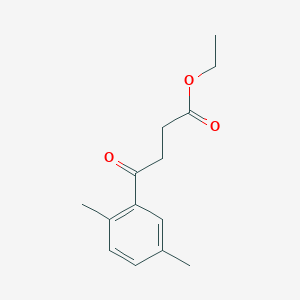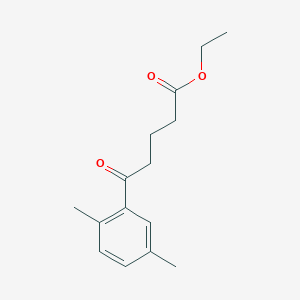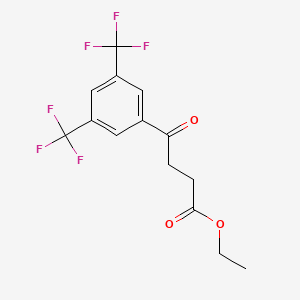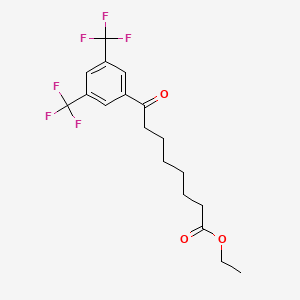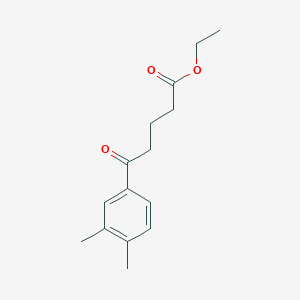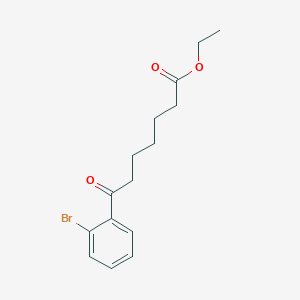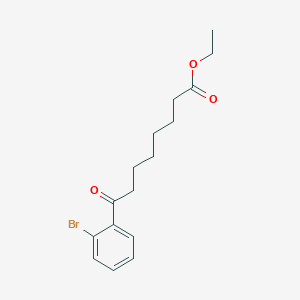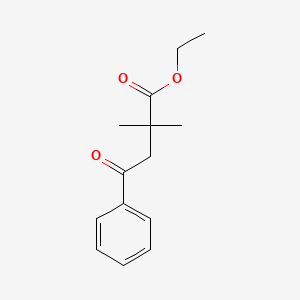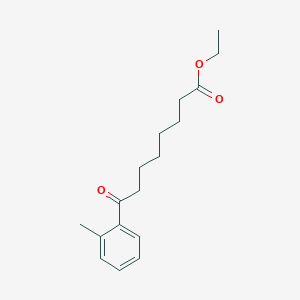
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate” likely contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms . The “5-oxovalerate” part suggests the presence of a 5-carbon chain with a carbonyl group (C=O) and an ethyl group (C2H5) attached .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. The carbonyl group might be reactive towards nucleophiles, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Applications De Recherche Scientifique
Chemical Structure Analysis
- The crystal structure of a derivative of ethyl 5-(2,6-difluorophenyl)-5-oxovalerate has been studied, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings. This analysis provides insights into the molecular architecture of compounds with similar structures (Gelli et al., 1994).
Reactions with Hydrogen Peroxide
- Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate reacts with hydrogen peroxide under acid conditions, forming ethyl 4,4-dihydroperoxyvalerate. This reaction is a part of the study on organic peroxides and their behavior under various conditions (Cubbon & Hewlett, 1968).
Molecular Hydrogen Bonding
- A study of ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate, a compound structurally related to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, demonstrates hydrogen bonding leading to a three-dimensional framework structure. This highlights the compound's potential for forming complex molecular geometries (Costa et al., 2007).
Polymerization Catalyst
- Titanium complexes containing 2,6-difluorophenyl, structurally similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, have been used as catalysts in ethylene polymerization. The study suggests potential applications in polymer production (Matsugi et al., 2002).
Spectroscopic and Diffractometric Study
- Research involving compounds with difluorophenyl groups, similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, examines polymorphism through spectroscopic and diffractometric techniques. This work is crucial for understanding the structural variations in pharmaceutical compounds (Vogt et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMYLHXLZZBDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645626 |
Source


|
| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | |
CAS RN |
898753-24-7 |
Source


|
| Record name | Ethyl 2,6-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

